3-Bromopiperidine hydrochloride
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Overview
Description
3-Bromopiperidine hydrochloride is an organic compound with the molecular formula C5H10BrN·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, where a bromine atom is substituted at the third position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopiperidine hydrochloride typically involves the bromination of piperidine. One common method includes the reaction of piperidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position of the piperidine ring. The resulting 3-Bromopiperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The bromination step is carefully monitored to avoid over-bromination or side reactions. The final product is purified through crystallization or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromopiperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding piperidine or its derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include piperidones and other oxidized derivatives.
Reduction: Products include piperidine and its derivatives.
Scientific Research Applications
3-Bromopiperidine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential pharmacological activities, including as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromopiperidine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The piperidine ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
2-Bromopiperidine: Bromine is substituted at the second position of the piperidine ring.
4-Bromopiperidine: Bromine is substituted at the fourth position of the piperidine ring.
Uniqueness
3-Bromopiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the bromine atom influences the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-bromopiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQIOFJSXVDIOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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